Dodecanoic acid, 12-(triphenylmethoxy)-
Description
Contextualization of Dodecanoic Acid within Fatty Acid Chemistry
Dodecanoic acid, more commonly known as lauric acid, is a medium-chain saturated fatty acid consisting of a 12-carbon backbone. foodb.cawikipedia.org It is a major constituent of several natural fats and oils, particularly coconut oil and palm kernel oil, where it exists as triglycerides. wikipedia.orgatamankimya.com As a medium-chain fatty acid, its properties are intermediate between short-chain and long-chain fatty acids, making it a subject of interest in various fields. foodb.ca In industrial applications, dodecanoic acid is primarily used in the production of soaps, detergents, and cosmetics. wikipedia.orgthechemco.com Its well-defined, unbranched aliphatic chain and terminal carboxylic acid group make it an ideal starting material for chemical synthesis.
Table 1: Physicochemical Properties of Dodecanoic Acid
| Property | Value |
| CAS Number | 143-07-7 |
| Molecular Formula | C₁₂H₂₄O₂ |
| Molecular Weight | 200.32 g/mol |
| Appearance | White, powdery solid |
| Melting Point | 43-46 °C |
| Boiling Point | 298.9 °C |
| Solubility | Practically insoluble in water; soluble in organic solvents |
This table is generated based on data from multiple sources. chemeo.comsielc.comnist.govnih.gov
Rationale for Strategic O-Functionalization at the C-12 Position of Dodecanoic Acid
The strategic functionalization of a fatty acid at its terminal (omega, ω) carbon transforms the monofunctional molecule into a bifunctional one. In the case of dodecanoic acid, the C-12 position is the ω-carbon. Introducing an oxygen-containing functional group, such as a hydroxyl (-OH) group, at this position yields 12-hydroxydodecanoic acid. This α,ω-bifunctional molecule possesses two distinct reactive sites: the carboxylic acid at one end and the hydroxyl group at the other.
This structural motif is of significant synthetic value for several reasons:
Monomer Synthesis: These molecules can serve as monomers for step-growth polymerization, leading to the formation of polyesters and other condensation polymers with well-defined structures.
Surface Modification: The carboxylic acid can act as an anchor group to bind to various substrates (e.g., metal oxides), while the terminal hydroxyl group can be used to tailor the surface properties or for subsequent chemical reactions.
Linker Chemistry: The 12-carbon chain provides a flexible, hydrophobic spacer, making these molecules suitable as linkers in the construction of more complex molecular architectures, such as in drug-conjugate systems or molecular probes.
Significance of the Triphenylmethoxy Moiety in Synthetic Organic Chemistry and Chemical Modifications
The compound Dodecanoic acid, 12-(triphenylmethoxy)- is a derivative of 12-hydroxydodecanoic acid where the terminal hydroxyl group is protected by a triphenylmethyl group, commonly known as a trityl group. appchemical.com In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from participating in a reaction targeted at another part of the molecule. libretexts.org This temporary blocking is achieved using a "protecting group."
The triphenylmethoxy (trityl) group is a widely used protecting group for primary alcohols due to several key features: total-synthesis.com
Steric Bulk: The three phenyl rings make the trityl group very bulky, which leads to a high degree of selectivity for protecting sterically unhindered primary alcohols over more hindered secondary or tertiary alcohols.
Acid Lability: The trityl ether is stable to basic, oxidative, and reductive conditions but is readily cleaved under mild acidic conditions. This is because the cleavage proceeds through a stable triphenylmethyl carbocation (trityl cation). total-synthesis.comresearchgate.net
Tunable Reactivity: The electronic properties, and thus the acid lability, of the trityl group can be fine-tuned by adding electron-donating groups (like methoxy) to the phenyl rings, making it easier to remove. total-synthesis.com
By protecting the C-12 hydroxyl group of 12-hydroxydodecanoic acid with a trityl group, chemists can perform selective reactions on the carboxylic acid moiety without interference from the hydroxyl group. Once the desired transformation at the carboxylic acid end is complete, the trityl group can be easily removed to liberate the hydroxyl function for subsequent reactions.
Table 2: Key Features of the Triphenylmethoxy (Trityl) Protecting Group
| Feature | Description | Rationale for Use |
| Protection Reaction | Typically reacts with an alcohol using trityl chloride in the presence of a base (e.g., pyridine). total-synthesis.com | Efficiently forms a stable ether linkage. |
| Deprotection Condition | Mildly acidic conditions (e.g., dilute mineral acid, acetic acid). acgpubs.org | Allows for selective removal without disturbing other acid-sensitive groups. |
| Selectivity | Highly selective for primary alcohols over secondary and tertiary alcohols. | The steric bulk prevents reaction at more crowded hydroxyl sites. |
| Stability | Stable to bases, nucleophiles, and many oxidizing/reducing agents. | Compatible with a wide range of synthetic transformations. |
Overview of Research Gaps and Opportunities Pertaining to Dodecanoic acid, 12-(triphenylmethoxy)-
While the principles of fatty acid chemistry and protecting group strategies are well-established, the specific compound Dodecanoic acid, 12-(triphenylmethoxy)- represents a specialized chemical tool whose applications are not yet broadly documented in dedicated studies. The primary research gap is the lack of extensive literature detailing the specific applications and reaction optimization for this particular molecule.
However, its structure points toward significant research opportunities as a versatile building block in materials science and medicinal chemistry:
Self-Assembled Monolayers (SAMs): The molecule is an ideal precursor for creating SAMs on various surfaces. The carboxylic acid head can bind to a substrate, creating a densely packed monolayer. Subsequent removal of the trityl group would expose a surface terminated with hydroxyl groups, which can be used to alter surface wettability or as a platform for grafting other molecules.
Polymer Chemistry: It can be used in the synthesis of complex or end-functionalized polymers. The carboxylic acid can be incorporated into a polymer backbone or attached to a side chain, leaving the protected hydroxyl group at the terminus of a 12-carbon spacer. Deprotection would then yield a polymer with reactive hydroxyl sites for further modification.
Drug Delivery and Bioconjugation: The dodecanoic acid chain can act as a hydrophobic linker to be incorporated into liposomes or other drug delivery vehicles. The protected hydroxyl group provides a latent reactive handle for conjugating drugs, targeting ligands, or imaging agents after the main construct has been assembled.
Future research could focus on the synthesis and characterization of novel materials derived from this compound, exploring its utility in creating functional surfaces, advanced polymers, and sophisticated bioconjugates.
Structure
2D Structure
Properties
CAS No. |
166047-82-1 |
|---|---|
Molecular Formula |
C31H38O3 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
12-trityloxydodecanoic acid |
InChI |
InChI=1S/C31H38O3/c32-30(33)25-17-6-4-2-1-3-5-7-18-26-34-31(27-19-11-8-12-20-27,28-21-13-9-14-22-28)29-23-15-10-16-24-29/h8-16,19-24H,1-7,17-18,25-26H2,(H,32,33) |
InChI Key |
YSGUXFHWOYQRNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for Dodecanoic Acid, 12 Triphenylmethoxy
Regioselective Synthesis of Precursors to Dodecanoic acid, 12-(triphenylmethoxy)-
The selective introduction of a hydroxyl group at the terminal (ω) position of dodecanoic acid is a critical first step. Both biocatalytic and chemo-selective methods have been explored to achieve this transformation with high efficiency.
Biocatalysis has emerged as a powerful tool for the regioselective hydroxylation of fatty acids, offering mild reaction conditions and high specificity. Cytochrome P450 monooxygenases (CYPs) are particularly effective in catalyzing the terminal hydroxylation of alkanes and fatty acids. gerli.comgoogle.com
Researchers have successfully employed whole-cell biocatalysts expressing specific CYP enzymes for the production of 12-hydroxydodecanoic acid from dodecanoic acid. For instance, engineered Escherichia coli cells expressing CYP153A from Marinobacter aquaeolei have demonstrated high regioselectivity for the ω-position of dodecanoic acid. numberanalytics.comnih.gov In one study, a whole-cell system using an engineered E. coli strain produced 1.2 g/L of 12-hydroxydodecanoic acid from 10 g/L of dodecanoic acid, with over 95% of the product being the desired ω-hydroxy isomer. nih.govmdpi.com Further optimization, including the use of dodecanoic acid methyl ester as the substrate and co-expression of an outer membrane transport protein (AlkL) to enhance substrate uptake, led to a significant increase in product yield to 4.0 g/L. nih.gov
Another study utilized a novel monooxygenase, CYP153A from Limnobacter sp. 105 MED, in a whole-cell biotransformation system. This system was capable of producing 2 g/L of 12-hydroxydodecanoic acid from 4 g/L of dodecanoic acid. By introducing native redox partners, the productivity of the system was further enhanced to 3.28 g/L. mdpi.com
| Enzyme System | Host Organism | Substrate | Product Concentration | Regioselectivity (ω-position) | Reference |
| CYP153A (M. aquaeolei) | E. coli | Dodecanoic Acid | 1.2 g/L | >95% | nih.govmdpi.com |
| CYP153A (M. aquaeolei) with AlkL | E. coli | Dodecanoic Acid Methyl Ester | 4.0 g/L | >95% | nih.gov |
| CYP153A (Limnobacter sp.) | E. coli | Dodecanoic Acid | 2.0 g/L | Not specified | mdpi.com |
| CYP153A (Limnobacter sp.) with native redox partners | E. coli | Dodecanoic Acid | 3.28 g/L | Not specified | mdpi.com |
While biocatalysis offers high selectivity, chemo-selective routes provide alternative pathways to 12-hydroxydodecanoic acid. One common strategy involves the transformation of a terminal functional group. For example, 12-bromododecanoic acid can serve as a precursor, which can be synthesized from dodecanedioic acid. The subsequent nucleophilic substitution of the bromide with a hydroxide (B78521) ion yields 12-hydroxydodecanoic acid.
Another approach is the selective reduction of the terminal carboxylic acid group of a dicarboxylic acid. For instance, dodecanedioic acid can be selectively reduced at one of its carboxylic acid moieties to afford 12-hydroxydodecanoic acid. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄), although careful control of stoichiometry is required to prevent over-reduction to the diol. masterorganicchemistry.com
A less common but potential route is the Barton reaction, a photochemical method that can achieve remote C-H activation. nih.gov By converting the carboxylic acid of dodecanoic acid to a nitrite (B80452) ester, photolysis can generate an alkoxy radical that may abstract a hydrogen atom from the δ-carbon, leading to functionalization at a remote, unactivated position. However, achieving high selectivity for the terminal position in a long aliphatic chain using this method can be challenging.
| Precursor | Reagents/Method | Product | Reported Yield |
| 12-Bromododecanoic acid | Hydrolysis (e.g., NaOH, H₂O) | 12-Hydroxydodecanoic acid | High (typically >90%) |
| Dodecanedioic acid | Partial reduction (e.g., LiAlH₄) | 12-Hydroxydodecanoic acid | Variable, requires careful control |
Optimization of Reaction Parameters and Yields in Multi-Step Syntheses
In the synthesis of Dodecanoic acid, 12-(triphenylmethoxy)-, key optimization points include:
Precursor Synthesis: In the biocatalytic synthesis of 12-hydroxydodecanoic acid, optimizing fermentation conditions (e.g., pH, temperature, substrate feeding strategy) can significantly improve the product yield. nih.govmdpi.com For chemo-selective routes, careful control of reagent stoichiometry and reaction time is essential to prevent side reactions.
Etherification: The etherification step can be optimized by adjusting the base, solvent, and temperature. For instance, the use of a stronger, non-nucleophilic base or a more polar solvent can accelerate the reaction and improve the yield.
Purification: Each step of the synthesis requires a robust purification protocol to remove unreacted starting materials, byproducts, and catalysts. Common purification techniques for long-chain fatty acids and their derivatives include crystallization, column chromatography (e.g., silica (B1680970) gel chromatography), and distillation. rochester.eduresearchgate.net The choice of purification method depends on the physical and chemical properties of the desired compound and the impurities present. For example, the final product, Dodecanoic acid, 12-(triphenylmethoxy)-, can be purified by recrystallization from a suitable solvent or by column chromatography to achieve high purity.
Chromatographic and Non-Chromatographic Techniques for Purification and Isolation
The successful synthesis of Dodecanoic acid, 12-(triphenylmethoxy)- is contingent upon effective purification and isolation protocols. Given the compound's hybrid structure, featuring a long aliphatic chain and a bulky, nonpolar triphenylmethyl (trityl) group, a combination of chromatographic and non-chromatographic techniques is often employed to achieve high purity. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the product.
Chromatographic methods are indispensable for the purification of Dodecanoic acid, 12-(triphenylmethoxy)-, leveraging the differential partitioning of the compound and its impurities between a stationary phase and a mobile phase.
Flash Column Chromatography: This is a prevalent technique for the routine purification of trityl-protected compounds on a laboratory scale. For Dodecanoic acid, 12-(triphenylmethoxy)-, silica gel is a commonly used stationary phase. The separation is typically achieved using a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase combination is a mixture of hexane (B92381) and ethyl acetate (B1210297). The bulky, non-polar trityl group results in the compound having a moderate polarity, allowing for effective separation from more polar impurities, such as any unreacted 12-hydroxydodecanoic acid, and non-polar byproducts like triphenylmethanol (B194598). The progress of the separation can be monitored by thin-layer chromatography (TLC).
Table 1: Illustrative Parameters for Flash Column Chromatography Purification
| Parameter | Value/Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) |
| Initial Eluent | 95:5 (Hexane:Ethyl Acetate) |
| Final Eluent | 80:20 (Hexane:Ethyl Acetate) |
| Detection | UV (254 nm) or Potassium Permanganate Stain |
| Typical Rf | 0.3 - 0.4 in 9:1 Hexane:Ethyl Acetate |
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, particularly on an analytical or semi-preparative scale, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool. In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The long alkyl chain and the phenyl groups of the trityl moiety confer significant hydrophobic character to Dodecanoic acid, 12-(triphenylmethoxy)-, leading to strong retention on a C18 column. A mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to ensure the carboxylic acid is protonated, is typically effective. sielc.com
Table 2: Representative Conditions for RP-HPLC Analysis and Purification
| Parameter | Value/Condition |
| Stationary Phase | C18 Silica (e.g., 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient) |
| Flow Rate | 1.0 mL/min (analytical) |
| Detection | UV (220 nm and 254 nm) |
| Expected Retention Time | Highly dependent on the specific gradient profile |
Non-chromatographic methods, particularly recrystallization, offer an efficient and scalable approach for the purification of Dodecanoic acid, 12-(triphenylmethoxy)-, especially when the crude product is of reasonable purity.
Recrystallization: This technique relies on the differences in solubility of the desired compound and its impurities in a particular solvent at different temperatures. mt.com The selection of an appropriate solvent system is critical for successful recrystallization. For a molecule like Dodecanoic acid, 12-(triphenylmethoxy)-, which possesses both non-polar (trityl group, alkyl chain) and polar (carboxylic acid) characteristics, a mixed solvent system may be optimal. A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. mt.com Mixtures of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (such as ethyl acetate or isopropanol) could be effective. The process involves dissolving the crude material in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving the impurities in the mother liquor.
Table 3: Potential Solvent Systems for Recrystallization
| Solvent System | Rationale |
| Hexane / Ethyl Acetate | The compound's solubility can be finely tuned by adjusting the ratio of these two solvents. |
| Methanol | The carboxylic acid group may impart some solubility in alcohols, which would decrease upon cooling. |
| Acetonitrile | Can be a good solvent for compounds with moderate polarity. unito.it |
Liquid-Liquid Extraction: While primarily a work-up technique, extraction can also serve as a preliminary purification step. After synthesis, an aqueous work-up can remove water-soluble impurities. By adjusting the pH of the aqueous phase, the solubility of Dodecanoic acid, 12-(triphenylmethoxy)- can be manipulated. For instance, washing the organic layer containing the product with a basic aqueous solution (e.g., dilute sodium bicarbonate) will deprotonate the carboxylic acid, forming the carboxylate salt which may have different solubility characteristics, potentially aiding in the removal of certain neutral organic impurities. Subsequent acidification of the aqueous layer would be necessary to recover the product.
Iii. Structural Elucidation and Advanced Spectroscopic Analysis Methodologies for Dodecanoic Acid, 12 Triphenylmethoxy
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Through the application of one- and two-dimensional NMR experiments, a comprehensive picture of the atomic arrangement within Dodecanoic acid, 12-(triphenylmethoxy)- can be constructed.
The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. For Dodecanoic acid, 12-(triphenylmethoxy)-, distinct signals are expected for the protons of the triphenylmethoxy (trityl) group, the long aliphatic chain of the dodecanoic acid moiety, and the carboxylic acid proton.
The protons of the three phenyl rings of the trityl group are expected to appear in the aromatic region, typically between δ 7.2 and 7.5 ppm. The integration of this region would correspond to 15 protons. The aliphatic chain of the dodecanoic acid would exhibit a series of methylene (B1212753) (CH₂) signals. The α-methylene protons (C-2) adjacent to the carboxylic acid are deshielded and would likely resonate around δ 2.3 ppm as a triplet. The β-methylene protons (C-3) would appear around δ 1.6 ppm. The bulk of the methylene protons (C-4 to C-10) in the middle of the chain would overlap to form a broad multiplet around δ 1.2-1.4 ppm. The methylene protons at C-11, being adjacent to the ether oxygen, would be deshielded and are predicted to resonate around δ 3.6 ppm as a triplet. The terminal methylene protons at C-12, directly attached to the triphenylmethoxy group, would be significantly deshielded, with an expected chemical shift around δ 3.1 ppm, also as a triplet. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet at a chemical shift greater than δ 10 ppm, often around δ 12.0 ppm.
Predicted ¹H NMR Data for Dodecanoic acid, 12-(triphenylmethoxy)-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Carboxylic Acid (-COOH) | > 10.0 | br s | 1H |
| Aromatic (C₆H₅)₃-C- | 7.20 - 7.50 | m | 15H |
| -CH₂-O-Trityl (C-12) | ~ 3.10 | t | 2H |
| -CH₂-CH₂-O- (C-11) | ~ 1.65 | p | 2H |
| -CH₂-COOH (C-2) | ~ 2.35 | t | 2H |
| -CH₂-CH₂-COOH (C-3) | ~ 1.63 | p | 2H |
t = triplet, p = pentet, m = multiplet, br s = broad singlet
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the carboxylic acid is expected at the downfield end of the spectrum, typically around δ 179-180 ppm. The quaternary carbon of the trityl group (C(Ph)₃) would appear around δ 86 ppm. The aromatic carbons of the phenyl rings would resonate in the δ 127-145 ppm region, with the ipso-carbon (the carbon attached to the central quaternary carbon) appearing at the lower field end of this range.
For the aliphatic chain, the C-12 carbon attached to the ether oxygen would be found around δ 64 ppm. The other carbons of the dodecanoic acid chain would appear in the upfield region, with C-2 and C-3 being deshielded by the carboxylic acid group (predicted around δ 34 and δ 25 ppm, respectively). The internal methylene carbons (C-4 to C-11) would have overlapping signals in the range of δ 29-30 ppm.
Predicted ¹³C NMR Data for Dodecanoic acid, 12-(triphenylmethoxy)-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (-C OOH) | ~ 179.5 |
| Aromatic (ipso-C ) | ~ 144.0 |
| Aromatic (C H) | 127.0 - 129.0 |
| Quaternary Trityl (C (Ph)₃) | ~ 86.5 |
| -C H₂-O-Trityl (C-12) | ~ 63.8 |
| -C H₂-COOH (C-2) | ~ 34.2 |
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For Dodecanoic acid, 12-(triphenylmethoxy)-, COSY would show correlations between adjacent methylene groups in the aliphatic chain, for instance, between the protons at C-2 and C-3, C-3 and C-4, and so on, up to C-11 and C-12. This would allow for a sequential walk along the carbon chain, confirming its linear nature.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This experiment would be used to definitively assign the carbon signals of the aliphatic chain by correlating them to their attached protons. For example, the proton signal at ~2.35 ppm would correlate with the carbon signal at ~34.2 ppm, confirming their assignment to the C-2 position.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and confirming the connectivity of different functional groups. Key expected HMBC correlations would include the correlation from the C-2 protons to the carbonyl carbon (C-1), and from the C-12 protons to the quaternary trityl carbon and the ipso-carbons of the phenyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. In this molecule, NOESY could show correlations between the protons of the phenyl rings of the trityl group and the C-12 methylene protons, confirming their spatial relationship.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination
HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy.
Both ESI-MS and MALDI-MS are soft ionization techniques suitable for the analysis of Dodecanoic acid, 12-(triphenylmethoxy)-.
ESI-MS: This technique is well-suited for polar molecules and would likely be performed in negative ion mode to detect the deprotonated molecule [M-H]⁻. In positive ion mode, adducts such as [M+Na]⁺ or [M+K]⁺ might be observed. ESI is a gentle ionization method that typically results in minimal fragmentation, providing a clear molecular ion peak.
MALDI-MS: MALDI is effective for a wide range of molecules and often produces singly charged ions. For this compound, MALDI would be expected to show the molecular ion peak, likely as a sodium or potassium adduct ([M+Na]⁺ or [M+K]⁺).
The calculated exact mass of Dodecanoic acid, 12-(triphenylmethoxy)- (C₃₁H₃₈O₃) is 458.2821 g/mol . HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the elemental formula.
Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing valuable structural information.
A key and highly characteristic fragmentation pathway for this molecule would be the cleavage of the C-O bond of the ether linkage. This would result in the formation of a very stable triphenylmethyl (trityl) cation ([C(C₆H₅)₃]⁺) with a mass-to-charge ratio (m/z) of 243.1174. This fragment is often the base peak in the mass spectra of trityl-containing compounds due to its high stability through resonance delocalization across the three phenyl rings.
Other potential fragmentations of the dodecanoic acid chain could include the loss of water ([M-H-H₂O]⁻) or carbon dioxide ([M-H-CO₂]⁻) from the deprotonated molecular ion in negative mode ESI-MS. nih.gov Cleavage along the alkyl chain can also occur, leading to a series of fragment ions separated by 14 Da (the mass of a CH₂ group). whitman.edu
Predicted Major Fragment Ions in HRMS (Positive Ion Mode)
| m/z (calculated) | Formula | Identity |
|---|---|---|
| 459.2899 | [C₃₁H₃₉O₃]⁺ | Protonated Molecule [M+H]⁺ |
| 481.2718 | [C₃₁H₃₈O₃Na]⁺ | Sodium Adduct [M+Na]⁺ |
Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrational Modes
FTIR spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. When infrared radiation is passed through a sample, the molecule absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of its constituent groups. For "Dodecanoic acid, 12-(triphenylmethoxy)-", the FTIR spectrum is characterized by the distinct absorption bands of its three primary components: the carboxylic acid head, the long aliphatic chain, and the bulky triphenylmethoxy (trityl) ether group at the terminus.
The analysis of the FTIR spectrum of "Dodecanoic acid, 12-(triphenylmethoxy)-" allows for the unambiguous identification of its key functional moieties.
Carboxyl Group (-COOH): The carboxylic acid group presents several highly characteristic absorption bands. A very broad and strong O-H stretching band is typically observed in the region of 3300-2500 cm⁻¹. orgchemboulder.com The extensive breadth of this peak is a result of strong intermolecular hydrogen bonding between the carboxylic acid molecules, often forming dimers. orgchemboulder.comlibretexts.org Overlapping this broad absorption are the sharper C-H stretching peaks from the alkyl chain. libretexts.org Another key indicator is the intense carbonyl (C=O) stretching vibration, which for a saturated aliphatic acid dimer generally appears around 1710 cm⁻¹. openstax.org The spectrum of dodecanoic acid specifically shows this C=O stretch at approximately 1702 cm⁻¹. researchgate.net Additionally, a C-O stretching band is expected between 1320 cm⁻¹ and 1210 cm⁻¹. orgchemboulder.com
Ether Group (-C-O-C-): The molecule contains an ether linkage connecting the dodecanoyl chain to the triphenylmethyl group. This linkage is specifically an aryl alkyl ether. Such ethers are characterized by two prominent C-O stretching bands: an asymmetric stretch typically found near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. youtube.compressbooks.publibretexts.org The asymmetric C-O-C stretching vibration in aryl alkyl ethers is found at a higher frequency than in dialkyl ethers due to resonance effects that strengthen the bond. youtube.com
Aromatic Groups (Triphenylmethyl): The triphenylmethyl (trityl) group contributes several characteristic bands. Aromatic C-H stretching vibrations are typically observed at wavenumbers above 3000 cm⁻¹. spectroscopyonline.com The spectrum also displays characteristic C=C stretching vibrations within the aromatic rings, often seen as a pair of bands in the 1600-1450 cm⁻¹ region. spectroscopyonline.com Furthermore, the presence of mono-substituted benzene (B151609) rings gives rise to strong C-H out-of-plane bending (wagging) absorptions in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions. spectroscopyonline.com
The following table summarizes the expected characteristic FTIR absorption bands for "Dodecanoic acid, 12-(triphenylmethoxy)-".
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |
| Carboxylic Acid | C=O Stretch | 1725 - 1680 | Strong |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |
| Carboxylic Acid | O-H Bend | 1440 - 1395 & 950 - 910 | Medium, Broad |
| Ether (Aryl Alkyl) | Asymmetric C-O-C Stretch | ~1250 | Strong |
| Ether (Aryl Alkyl) | Symmetric C-O-C Stretch | ~1040 | Strong |
| Aromatic Rings | C-H Stretch | >3000 | Medium to Weak |
| Aromatic Rings | C=C Ring Stretch | 1600 - 1450 | Medium to Weak |
| Aromatic Rings | C-H Out-of-Plane Bend | 770 - 690 | Strong |
| Aliphatic Chain | C-H Stretch | 2960 - 2850 | Strong |
Iv. Theoretical and Computational Chemistry of Dodecanoic Acid, 12 Triphenylmethoxy
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic structure and properties of molecules. For a molecule such as "Dodecanoic acid, 12-(triphenylmethoxy)-", these methods can elucidate its geometry, stability, and electronic characteristics with high accuracy.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly well-suited for studying the conformational landscape of flexible molecules like "Dodecanoic acid, 12-(triphenylmethoxy)-". The long dodecanoic acid chain and the bulky triphenylmethoxy group can adopt numerous spatial arrangements, or conformers.
A systematic conformational search would be the first step in a DFT study. This would involve rotating the various single bonds in the molecule to generate a wide range of possible structures. Each of these conformers would then be subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). The goal of this process is to find the lowest energy conformation, which corresponds to the most stable structure of the molecule.
The relative energies of the different conformers would be calculated to determine their thermodynamic stability. This information is crucial for understanding which shapes the molecule is most likely to adopt under given conditions.
Illustrative Data Table: Conformational Stability of Dodecanoic acid, 12-(triphenylmethoxy)-
| Conformer | Description of Dihedral Angle(s) | Relative Energy (kcal/mol) |
| 1 | Fully extended alkyl chain, staggered triphenylmethyl groups | 0.00 (Global Minimum) |
| 2 | Gauche interaction in the alkyl chain | +1.25 |
| 3 | Eclipsed interaction in the alkyl chain | +3.50 |
| 4 | Rotated triphenylmethyl group 1 | +0.85 |
| 5 | Rotated triphenylmethyl group 2 | +0.90 |
Note: This table is a hypothetical representation of data that would be generated from DFT calculations and is for illustrative purposes only.
The electronic behavior of a molecule is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
For "Dodecanoic acid, 12-(triphenylmethoxy)-", DFT calculations would be used to determine the energies of the HOMO and LUMO. The spatial distribution of these orbitals would also be visualized to identify the regions of the molecule that are most likely to be involved in chemical reactions. For instance, the HOMO might be localized on the carboxylic acid group, suggesting it is a likely site for electrophilic attack.
From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These indices provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in different chemical environments.
Illustrative Data Table: Molecular Orbital Properties and Reactivity Indices
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Electronegativity (χ) | 3.85 eV |
| Chemical Hardness (η) | 2.65 eV |
| Electrophilicity Index (ω) | 2.80 eV |
Note: This table contains hypothetical values for illustrative purposes, representing typical outputs from quantum chemical calculations.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions
While quantum chemical calculations provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, flexes, and interacts with its environment.
For "Dodecanoic acid, 12-(triphenylmethoxy)-", MD simulations would be invaluable for exploring its vast conformational landscape in a solvent, which is more representative of real-world conditions. The simulations would reveal the preferred conformations of the molecule in solution and the timescales of transitions between different conformations.
Furthermore, MD simulations can be used to study the interactions of "Dodecanoic acid, 12-(triphenylmethoxy)-" with other molecules, such as solvent molecules or potential binding partners. This can provide insights into its solubility, aggregation behavior, and potential biological activity.
In Silico Prediction of Potential Chemical Reactivity and Transformation Pathways
Computational methods can be used to predict the potential chemical reactivity of "Dodecanoic acid, 12-(triphenylmethoxy)-" and to explore possible transformation pathways. By modeling the molecule's interaction with various reagents and under different reaction conditions, it is possible to identify likely reaction sites and to predict the products of chemical reactions.
For example, the reactivity of the carboxylic acid group could be studied, including its potential to undergo esterification or amidation. The stability of the triphenylmethoxy protecting group under acidic or basic conditions could also be investigated computationally. These in silico predictions can guide experimental work by identifying promising reaction pathways and by helping to avoid undesirable side reactions.
Development of Structure-Property Relationships through Computational Modeling
A key goal of computational chemistry is to develop relationships between a molecule's structure and its properties. By systematically modifying the structure of "Dodecanoic acid, 12-(triphenylmethoxy)-" in silico and calculating the resulting changes in its properties, it is possible to build quantitative structure-property relationship (QSPR) models.
For instance, the length of the alkyl chain could be varied, or different substituents could be placed on the phenyl rings of the triphenylmethoxy group. For each of these modified structures, properties such as solubility, lipophilicity, and electronic properties would be calculated. The resulting data could then be used to develop a QSPR model that can predict the properties of new, related molecules without the need for further calculations or experiments. These models are highly valuable in the design of new molecules with specific desired properties.
V. Chemical Transformations and Derivatization Studies of Dodecanoic Acid, 12 Triphenylmethoxy
Modifications of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle that can be converted into a range of other functionalities, including esters, amides, and alcohols. These transformations are fundamental for creating new molecules with tailored properties.
Esterification of the carboxylic acid moiety of Dodecanoic acid, 12-(triphenylmethoxy)- is a primary strategy for creating precursors for polymers or other complex structures. The reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com These reactions can produce simple alkyl esters or more complex esters by reacting with polyols like pentaerythritol. google.com
For instance, esterification with diols or other polyfunctional alcohols can yield monomers suitable for step-growth polymerization to form polyesters. The bulky trityl group at the omega-position can impart unique properties to the resulting polymers, such as increased solubility in organic solvents and altered thermal characteristics. The general scheme for esterification is shown below:
R-OH + HOOC-(CH₂)₁₁-O-Tr → R-O-CO-(CH₂)₁₁-O-Tr + H₂O
Where 'Tr' represents the triphenylmethyl (trityl) group and 'R' is an alkyl or aryl group from the alcohol.
| Alcohol (R-OH) | Catalyst/Conditions | Product | Potential Application |
|---|---|---|---|
| Methanol | H₂SO₄ (cat.), Reflux | Methyl 12-(triphenylmethoxy)dodecanoate | Intermediate for further synthesis |
| Ethylene Glycol | p-Toluenesulfonic acid, Dean-Stark | Polyester (B1180765) Precursor | Monomer for polyester synthesis |
| Pentaerythritol | Inert atmosphere, 200-220°C | Branched Ester | Component for lubricants or cosmetics google.com |
The carboxylic acid can be converted to an amide by reaction with an amine, typically activated by a coupling agent or by forming an acyl chloride intermediate. This reaction creates a stable amide bond and is crucial for synthesizing polyamide precursors or molecules with peptide-like structures. For example, reaction with a diamine could produce a monomer for nylon-type polymers. The synthesis of compounds like dodecanoic acid (12-dimethylamino-dodecyl)-amide demonstrates the feasibility of forming amides from dodecanoic acid derivatives.
Furthermore, the carboxyl group can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This reaction converts the bifunctional molecule into a long-chain diol where one hydroxyl group is protected by a trityl group, 1,12-Dodecanediol, 1-(triphenylmethyl) ether. This protected diol is a valuable intermediate for further synthetic manipulations. Biocatalytic methods using enzymes like carboxylic acid reductases (CARs) also present a greener alternative for the reduction of carboxylic acids to aldehydes, which can be further reduced to alcohols. researchgate.net
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Amidation | SOCl₂, then R₂NH | N,N-dialkyl-12-(triphenylmethoxy)dodecanamide |
| Reduction | 1. BH₃·THF 2. H₂O workup | 12-(Triphenylmethoxy)dodecan-1-ol |
Methodologies for Selective Cleavage of the Triphenylmethyl Ether Linkage
The trityl group is a widely used protecting group for primary alcohols due to its steric bulk and, most importantly, its lability under acidic conditions. total-synthesis.com Its selective removal is a critical step in many synthetic pathways, allowing the deprotected hydroxyl group to be revealed for subsequent reactions.
The most common method for cleaving a trityl ether is through acid catalysis. The reaction proceeds via protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond to form the alcohol and the highly stable triphenylmethyl (trityl) cation. total-synthesis.com The stability of this carbocation is the driving force for the reaction. A variety of Brønsted and Lewis acids can be employed for this purpose.
Common acidic conditions for detritylation include:
Formic or Acetic Acid: Mild conditions that can be used to selectively remove the trityl group in the presence of other acid-sensitive groups like silyl (B83357) ethers. total-synthesis.com
Trifluoroacetic Acid (TFA): A stronger acid, often used in low concentrations (e.g., 1-5%) in a solvent like dichloromethane (B109758) (DCM), for efficient cleavage. total-synthesis.comcommonorganicchemistry.comnih.gov
Lewis Acids: Reagents such as boron trichloride (B1173362) (BCl₃) can effect smooth deprotection at low temperatures. lookchem.com
The liberated trityl cation is highly reactive and can sometimes lead to side reactions. Therefore, a cation scavenger, such as triethylsilane (TES) or triisopropylsilane (B1312306) (TIS), is often added to the reaction mixture. total-synthesis.com
| Reagent | Solvent | Typical Conditions | Reference |
|---|---|---|---|
| 97+% Formic Acid | - | Cold, short reaction time | total-synthesis.com |
| 2% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature | nih.gov |
| Boron Trichloride (BCl₃) | Dichloromethane (DCM) | -30°C | lookchem.com |
| HCl (transferred via PTC) | Toluene | Ambient temperature |
While acid-catalyzed hydrolysis is common, other methods offer orthogonal strategies for deprotection, allowing the trityl group to be removed while other protecting groups, including acid-sensitive ones, remain intact. thieme-connect.de
A notable method is the reductive cleavage of the trityl ether. This can be achieved instantaneously and under neutral conditions using triethylsilane in the presence of a catalytic amount of triethylsilyl triflate (TESOTf) or trimethylsilyl (B98337) triflate (TMSOTf). acs.orgacs.orgnih.gov The reaction proceeds through the formation of a transient silyl ether and the trityl cation, which is then immediately reduced to triphenylmethane (B1682552) by triethylsilane. acs.orgacs.org This method is highly chemoselective and tolerates various other protecting groups. acs.orgacs.orgresearchgate.net
The concept of orthogonality is crucial in complex syntheses. An orthogonal protecting group strategy is one in which each class of protecting group can be removed by a specific reagent or condition without affecting the others. thieme-connect.de The development of non-acidic cleavage methods, such as reductive cleavage, enhances the utility of the trityl group within these complex synthetic plans.
Introduction of Additional Functional Groups onto the Dodecanoic Acid Chain
Functionalizing the saturated alkyl chain of Dodecanoic acid, 12-(triphenylmethoxy)- presents a significant synthetic challenge due to the inertness of C-H bonds. Direct functionalization typically requires harsh conditions, such as radical reactions, which may lack selectivity.
A more common and controlled approach is to utilize precursors that already contain functional groups on the alkyl chain. For example, starting from vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid), one can synthesize 12-oxododecanoic acid through hydrogenation and oxidation. google.com This keto-acid could then be trityl-protected at the omega-position (if derived from a corresponding hydroxy acid) and the ketone group could be further manipulated.
Alternatively, functional groups can be introduced at the terminus of the chain by modifying the parent 12-hydroxydodecanoic acid before protection or after selective deprotection. hmdb.canih.gov For instance, 12-hydroxydodecanoic acid can be oxidized to an aldehyde or converted to 12-aminododecanoic acid. google.comnih.gov These terminally functionalized fatty acids can then be used in further synthetic steps. While direct modification of the internal methylene (B1212753) groups of the trityl-protected dodecanoic acid is difficult, the synthesis of branched-chain fatty acids can be achieved by reacting unsaturated fatty acids with reagents like alkyl chloroformates in the presence of a Lewis acid, suggesting another route for creating functionalized chains prior to saturation and protection. aocs.org
Regioselective and Stereoselective Functionalization Studies
The functionalization of long-chain aliphatic molecules like Dodecanoic acid, 12-(triphenylmethoxy)- presents a significant chemical challenge. The molecule consists of a carboxylic acid terminus, a bulky triphenylmethoxy (trityl) protecting group at the opposing end (ω-position), and a long chain of chemically similar methylene (C-H) bonds. Achieving regioselectivity (functionalizing a specific carbon) or stereoselectivity (creating a specific 3D arrangement) along this saturated alkyl chain requires highly specialized catalysts, as traditional chemical methods often lack precision and require harsh conditions.
Research into analogous long-chain fatty acids has demonstrated that biocatalysis, particularly using enzymes like cytochrome P450 monooxygenases (CYPs), offers a powerful solution for precise C-H bond activation and functionalization. These enzymes can catalyze the insertion of an oxygen atom into an unactivated C-H bond with exceptional control over both the position and stereochemistry of the resulting hydroxyl group.
Cytochrome P450 enzymes are a diverse superfamily of heme-containing proteins known for their ability to catalyze a wide range of oxidative reactions. researchgate.netrochester.edu In the context of fatty acids, different P450 families exhibit distinct and predictable regioselectivity. The substrate, in this case a dodecanoic acid derivative, is bound within the enzyme's active site in a specific orientation, which exposes a particular C-H bond to the reactive iron-oxo species for hydroxylation. nih.gov
Studies have identified several patterns of regioselectivity:
α- and β-Hydroxylation: Enzymes from the CYP152 family are well-documented for their ability to hydroxylate fatty acids at the C2 (α) and C3 (β) positions, which are adjacent to the carboxyl group. researchgate.netrochester.edu For instance, P450Spα from Sphingomonas paucimobilis and its variants have been extensively studied for their stereoselective α-hydroxylation of various medium- to long-chain fatty acids. researchgate.netlivescience.io These reactions are often highly stereoselective, predominantly yielding the (S)-enantiomer. livescience.io
In-Chain Hydroxylation: While less common, certain P450s can functionalize the central methylene groups of the fatty acid chain. researchgate.netnih.gov The selectivity is determined by the specific shape and amino acid composition of the enzyme's active site.
(ω-n)-Hydroxylation: A number of P450 systems, particularly those from Bacillus megaterium, are known to hydroxylate positions near the terminal methyl (ω) end of the chain. These enzymes typically produce a mixture of ω-1, ω-2, and ω-3 hydroxy fatty acids. nih.gov The bulky trityl group on Dodecanoic acid, 12-(triphenylmethoxy)- would likely inhibit direct ω-hydroxylation, but functionalization at the ω-1 (C11), ω-2 (C10), and ω-3 (C9) positions remains a biocatalytic possibility.
The table below summarizes the regioselectivity of various cytochrome P450 enzymes on saturated fatty acid substrates, which serve as models for the functionalization of the dodecanoic acid backbone.
| Enzyme System | Substrate(s) | Primary Position(s) of Hydroxylation | Stereoselectivity |
|---|---|---|---|
| P450Spα (CYP152B1) | Dodecanoic acid (C12:0) | α-position (C2) | (S)-selective |
| P450CLA | Caprylic acid (C8:0), Capric acid (C10:0) | α-position (C2) | (S)-selective |
| P450Exα | Caproic acid (C6:0) | α-position (C2) | (S)-selective |
| CYP2B1 (reconstituted) | Decanoic acid (C10:0) | ω-1 to ω-5 (C5-C9) | Not specified |
| Bacillus megaterium system | C12 to C18 Fatty Acids | ω-1, ω-2, ω-3 | Not specified |
| P450BM3 variants | Myristic acid (C14:0) | In-chain (multiple positions) | Dependent on mutation |
These enzymatic approaches provide a pathway to selectively introduce a hydroxyl group onto the alkyl chain of Dodecanoic acid, 12-(triphenylmethoxy)-. The resulting hydroxylated derivative could then serve as a versatile intermediate for further chemical modifications, enabling the synthesis of a wide range of novel compounds with precisely controlled structures.
Vi. Exploration of Research Applications for Dodecanoic Acid, 12 Triphenylmethoxy
Utility as a Monomer in Advanced Polymer Chemistry
There is no available research detailing the use of Dodecanoic acid, 12-(triphenylmethoxy)- as a monomer in polymer chemistry.
No studies have been found that report the synthesis or characterization of polyesters or polyamides derived from Dodecanoic acid, 12-(triphenylmethoxy)-.
Information regarding the incorporation of this compound into functional polymers to tune mechanical and thermal properties is not present in the scientific literature.
Application as a Building Block in Complex Organic Synthesis
There is a lack of documented research on the application of Dodecanoic acid, 12-(triphenylmethoxy)- as a building block in complex organic synthesis.
No published reports were identified that describe the use of Dodecanoic acid, 12-(triphenylmethoxy)- as a precursor for synthesizing macrocycles or supramolecular architectures.
The role of Dodecanoic acid, 12-(triphenylmethoxy)- as an intermediate in the stereoselective total synthesis of natural products has not been documented in available research.
Conceptual Contributions to Advanced Materials Development
Dodecanoic acid, 12-(triphenylmethoxy)- is a molecule whose unique architecture—a long, flexible twelve-carbon aliphatic chain (dodecanoic acid) capped by a sterically demanding triphenylmethoxy (trityl) group—positions it as a valuable component in the conceptual design of advanced materials. While direct, extensive research on this specific compound for materials applications is not widely documented, its structural motifs are central to several material science concepts, particularly in the fields of self-assembly, surface modification, and polymer science. The primary contribution of this molecule lies in the pronounced steric and electronic effects of its bulky terminal group.
The triphenylmethyl (trityl) group is exceptionally bulky and hydrophobic. nbinno.com In the context of material design, this feature is conceptually significant for controlling intermolecular interactions and spatial organization in molecular assemblies. When integrated into systems like self-assembled monolayers (SAMs) or thin films, the trityl group can dictate the packing density and orientation of the molecules. acs.orgwikipedia.org Unlike simple alkyl chains that tend to pack closely via van der Waals forces to form dense, well-ordered layers, the presence of the large trityl group at the terminus of the dodecanoic acid chain would enforce a significantly larger intermolecular distance. researchgate.net This "molecular spacer" effect is critical for creating surfaces with controlled porosity or for designing interfaces where subsequent molecular recognition or binding events require specific spatial arrangements.
Another key conceptual contribution arises from the cleavable nature of the trityl ether linkage. The trityl group is widely recognized in organic synthesis as a protecting group for hydroxyl functions, prized for its stability under many conditions but its facile removal under mild acidic conditions. nbinno.com This characteristic can be conceptually translated into the design of "smart" or responsive materials. For instance, a surface functionalized with a monolayer of Dodecanoic acid, 12-(triphenylmethoxy)- could be designed to change its properties, such as wettability or chemical reactivity, upon exposure to an acidic stimulus. The cleavage of the trityl group would expose the terminal hydroxyl group of the underlying 12-hydroxydodecanoic acid, transforming a hydrophobic surface into a hydrophilic one. This principle is foundational for developing sensors, switchable catalysts, or platforms for controlled drug release.
In polymer science, molecules with such distinct functionalities serve as important conceptual building blocks. rsc.org The dodecanoic acid portion can be integrated into a polymer backbone, leaving the 12-(triphenylmethoxy)- group as a pendant side chain. The bulkiness of these side chains would drastically influence the polymer's physical properties, preventing close chain packing and likely leading to amorphous materials with a low glass transition temperature. Furthermore, the trityl group's ability to stabilize a carbocation or a radical has been explored in various chemical contexts. researchgate.netwikipedia.org This suggests that polymers incorporating this moiety could be designed with unique electronic or optical properties, potentially finding use in organic electronics or as specialized redox-active materials. rsc.org
The table below summarizes the conceptual roles of the constituent parts of Dodecanoic acid, 12-(triphenylmethoxy)- in the context of advanced materials.
| Molecular Component | Structural Feature | Conceptual Contribution to Materials | Potential Application Area |
| Dodecanoic Acid Chain | Long (C12) flexible alkyl chain | Provides van der Waals interactions for self-organization; acts as a flexible spacer. | Self-Assembled Monolayers, Phase-Change Materials, Liquid Crystals |
| Carboxylic Acid Head | Polar, reactive group | Anchors the molecule to various substrates (e.g., metal oxides); can be used for polymerization. | Surface Modification, Polymer Synthesis |
| Triphenylmethoxy Group | Bulky, rigid, hydrophobic | Creates steric hindrance, controlling intermolecular spacing; acts as a cleavable protecting group. | Nanoporous Films, Responsive Surfaces, Functional Polymers |
Further detailed research findings could elaborate on how the interplay between these components can be fine-tuned. For example, the length of the alkyl chain could be varied to adjust the thickness and flexibility of a self-assembled layer, while modifications to the phenyl rings of the trityl group could alter its electronic properties or its cleavage sensitivity.
The following table outlines detailed research concepts derived from the molecular structure.
| Research Concept | Underlying Principle | Detailed Finding/Implication |
| Controlled Surface Wettability | The trityl group is hydrophobic, while the underlying hydroxyl group is hydrophilic. | A surface coated with Dodecanoic acid, 12-(triphenylmethoxy)- would be hydrophobic. Acid-triggered cleavage of the trityl group would expose the hydroxyl group, rendering the surface hydrophilic. This creates a switchable surface. |
| Steric Control in Self-Assembly | The large volume of the triphenylmethoxy group prevents dense packing of the alkyl chains. | In a self-assembled monolayer, the area per molecule would be dominated by the trityl group, leading to a less ordered, more "open" structure compared to monolayers of simple alkanoic acids. This could be used to create surfaces with tailored permeability. |
| Polymer Property Modification | Pendant trityl groups on a polymer backbone act as bulky side chains. | Incorporation into a polymer would increase the free volume and lower the chain packing efficiency, likely resulting in a lower density, amorphous polymer with modified mechanical and thermal properties. |
| Precursor for Functional Monolayers | The trityl group can act as a protecting group for a terminal functional group (e.g., thiol, if modified). | The stability of the trityl-protected precursor simplifies handling and purification. acs.org In-situ deprotection on a substrate surface allows for the formation of a clean monolayer of the functionalized dodecanoic acid. acs.org |
Vii. Mechanistic Studies and Biochemical Pathway Investigations Hypothetical Research Directions
In Vitro Studies on Interactions with Model Biological Systems (e.g., enzymes, lipids)
Hypothetical in vitro studies could elucidate the fundamental interactions of Dodecanoic acid, 12-(triphenylmethoxy)- with key biological components.
One proposed area of investigation is its interaction with lipases, enzymes that catalyze the hydrolysis of fats. Given that the compound is an ester of dodecanoic acid, it is plausible to investigate whether it can act as a substrate or an inhibitor of various lipases. A series of experiments could be conducted using a panel of microbial and mammalian lipases. The rate of hydrolysis could be monitored by measuring the release of a fluorescent product or by chromatographic techniques.
Another avenue of research would be to examine the compound's interaction with lipid bilayers, the primary components of cell membranes. The bulky triphenylmethoxy group might interfere with the normal packing of lipids, thereby altering membrane fluidity and permeability. These effects could be studied using model lipid systems such as liposomes.
A hypothetical study could assess the inhibitory effects of Dodecanoic acid, 12-(triphenylmethoxy)- on pancreatic lipase. The results might indicate a competitive inhibition mechanism, where the compound binds to the active site of the enzyme, preventing the binding of the natural substrate.
Table 1: Hypothetical Inhibition of Pancreatic Lipase by Dodecanoic acid, 12-(triphenylmethoxy)-
| Inhibitor Concentration (µM) | Initial Rate of Hydrolysis (µmol/min) | Percentage Inhibition (%) |
|---|---|---|
| 0 | 100 | 0 |
| 10 | 75 | 25 |
| 25 | 52 | 48 |
| 50 | 30 | 70 |
Investigation of Subcellular Localization Mechanisms using Labeled Probes (in vitro)
To understand the potential cellular targets of Dodecanoic acid, 12-(triphenylmethoxy)-, its subcellular localization could be investigated using fluorescently labeled probes. A fluorescent tag, such as a nitrobenzoxadiazole (NBD) group, could be chemically attached to the carboxylic acid end of the molecule.
In a hypothetical in vitro experiment, cultured cells, for instance, hepatocytes, could be incubated with the NBD-labeled probe. The localization of the probe within the cells could then be visualized using fluorescence microscopy. It is conceivable that the lipophilic nature of the compound would lead to its accumulation in lipid-rich organelles.
The triphenylmethoxy group might specifically direct the molecule to certain subcellular compartments. For example, it could facilitate interactions with proteins in the endoplasmic reticulum or the Golgi apparatus. Co-localization studies with specific organelle markers could confirm these localizations.
Table 2: Hypothetical Subcellular Distribution of NBD-labeled Dodecanoic acid, 12-(triphenylmethoxy)- in Hepatocytes
| Organelle | Fluorescence Intensity (Arbitrary Units) | Percentage of Total Fluorescence (%) |
|---|---|---|
| Endoplasmic Reticulum | 8500 | 56.7 |
| Mitochondria | 2500 | 16.7 |
| Golgi Apparatus | 1800 | 12.0 |
| Nucleus | 500 | 3.3 |
Elucidation of Potential Metabolic Pathways in Model Organisms (non-human, in vitro/in vivo)
The metabolic fate of Dodecanoic acid, 12-(triphenylmethoxy)- could be investigated using in vitro and in vivo models. In vitro studies could utilize liver microsomes from model organisms like rats to identify potential metabolic transformations. It is plausible that the triphenylmethoxy group is a primary site for metabolism.
Cytochrome P450 enzymes in the liver microsomes could catalyze the hydroxylation of one of the phenyl rings of the triphenylmethoxy group. Subsequent conjugation reactions, such as glucuronidation, could further modify the molecule, facilitating its excretion.
For in vivo studies, the compound could be administered to rats, and urine and feces samples collected over a period of time. Analysis of these samples by techniques like liquid chromatography-mass spectrometry (LC-MS) could identify the parent compound and its metabolites. A potential metabolic pathway might involve the cleavage of the ether bond, releasing triphenylmethanol (B194598) and 12-hydroxydodecanoic acid. The latter could then enter the fatty acid beta-oxidation pathway.
Table 3: Hypothetical Metabolites of Dodecanoic acid, 12-(triphenylmethoxy)- Identified in Rat Liver Microsomes
| Metabolite | Proposed Transformation | Relative Abundance (%) |
|---|---|---|
| 4-Hydroxy-Dodecanoic acid, 12-(triphenylmethoxy)- | P450-mediated hydroxylation of a phenyl ring | 45 |
| Dodecanoic acid, 12-(hydroxydiphenylmethoxy)- | P450-mediated hydroxylation of a phenyl ring | 25 |
| Triphenylmethanol | Ether bond cleavage | 15 |
| 12-Hydroxydodecanoic acid | Ether bond cleavage | 10 |
Analysis of Molecular Interactions with Biomembranes via Biophysical Techniques
The interaction of Dodecanoic acid, 12-(triphenylmethoxy)- with biomembranes could be further characterized using a variety of biophysical techniques. nih.govresearchgate.netsemanticscholar.orgacs.orgacs.org These methods can provide detailed information about how the molecule inserts into, and potentially disrupts, the lipid bilayer. nih.govresearchgate.netsemanticscholar.orgacs.orgacs.org
Differential Scanning Calorimetry (DSC) could be used to measure the effect of the compound on the phase transition temperature of model lipid membranes. A decrease in the phase transition temperature would suggest that the compound increases membrane fluidity.
Nuclear Magnetic Resonance (NMR) spectroscopy could provide insights into the specific location and orientation of the molecule within the lipid bilayer. For instance, solid-state NMR studies using selectively labeled lipids and the compound of interest could reveal the depth of insertion of the triphenylmethoxy group into the hydrophobic core of the membrane.
Table 4: Hypothetical Effects of Dodecanoic acid, 12-(triphenylmethoxy)- on the Phase Transition Temperature (Tm) of DPPC Liposomes as Measured by DSC
| Compound Concentration (mol%) | Main Phase Transition Temperature (Tm) (°C) |
|---|---|
| 0 | 41.5 |
| 1 | 40.8 |
| 5 | 38.2 |
Viii. Future Research Trajectories and Interdisciplinary Perspectives
Development of Sustainable and Green Synthetic Routes for Functionalized Fatty Acids
The conventional synthesis of functionalized fatty acids often relies on methods that are not environmentally benign, utilizing hazardous reagents and generating significant waste. chemistryjournals.net Future research will increasingly focus on the development of green synthetic methodologies, a cornerstone of modern chemistry aimed at minimizing environmental impact. nih.gov
Key areas of exploration for the sustainable synthesis of dodecanoic acid, 12-(triphenylmethoxy)- and its precursors include:
Biocatalysis: Enzymes offer a highly selective and efficient means of functionalizing fatty acids under mild conditions. frontiersin.org For instance, cytochrome P450 monooxygenases can be engineered to achieve high regioselectivity in the hydroxylation of dodecanoic acid to produce 12-hydroxydodecanoic acid, the direct precursor to the target compound. nih.govmdpi.com This biological approach avoids harsh chemical oxidants and can be performed in aqueous systems. mdpi.com
Green Reagents and Solvents: Research into greener methods for installing the triphenylmethyl (trityl) protecting group is critical. Traditional methods often use reagents like trityl chloride in pyridine (B92270). total-synthesis.com Future routes could explore the use of less hazardous chlorinating agents or catalytic methods that avoid stoichiometric activators. google.com The use of alternative solvents, such as ionic liquids or water, is a central tenet of green chemistry that could be applied to both the hydroxylation and protection steps. chemistryjournals.net
Flow Chemistry: Continuous flow reactors offer enhanced safety, efficiency, and scalability compared to batch processes. chemistryjournals.net Implementing flow chemistry for the synthesis of functionalized fatty acids could lead to precise control over reaction conditions, minimizing byproduct formation and energy consumption. chemistryjournals.net
Table 1: Comparison of Synthetic Strategies for Functionalized Fatty Acids
| Strategy | Conventional Methods | Green/Sustainable Alternatives |
|---|---|---|
| Hydroxylation | Chemical oxidation (e.g., using strong oxidants) | Biocatalysis (e.g., engineered P450 enzymes) nih.govmdpi.com |
| Protection Step | Use of trityl chloride with pyridine base total-synthesis.com | Catalytic tritylation, use of greener solvents chemistryjournals.netgoogle.com |
| Process Type | Batch processing | Continuous flow chemistry chemistryjournals.net |
| Solvents | Volatile organic solvents (e.g., chloroform, ether) atamankimya.com | Water, ionic liquids, supercritical fluids chemistryjournals.net |
| Waste Profile | High generation of hazardous byproducts | Minimized waste, biodegradable byproducts |
Design and Synthesis of Novel Analogues with Tailored Chemical Reactivity
The structure of dodecanoic acid, 12-(triphenylmethoxy)- can be systematically modified to create a library of analogues with fine-tuned properties. nih.gov The design of these new molecules will be driven by the need for specific chemical reactivity and physical characteristics for various applications.
Altering the Fatty Acid Chain: The 12-carbon chain of dodecanoic acid influences its hydrophobicity and self-assembly behavior. nih.gov Synthesizing analogues with varying chain lengths (both shorter and longer) could modulate properties like solubility and the geometry of self-assembled structures. Introducing unsaturation or branching into the alkyl chain would further alter the molecule's packing and fluidity. wikipedia.org
Modifying the Trityl Group: The triphenylmethyl group is not merely a protecting group; its properties can be tailored. glenresearch.com Adding electron-donating groups (like methoxy) to the phenyl rings increases the acid lability of the ether linkage, allowing for its removal under milder conditions. total-synthesis.com Conversely, electron-withdrawing groups would increase its stability. Furthermore, functional moieties, such as fluorophores or cross-linking agents, can be incorporated into the trityl group, creating bifunctional molecules for advanced applications. nih.govresearchgate.net
Replacing the Carboxylic Acid: The carboxylic acid headgroup can be replaced with other polar functionalities, such as esters, amides, or heterocyclic systems like oxadiazoles (B1248032) and triazoles. nih.gov These modifications would dramatically alter the molecule's hydrogen bonding capabilities, charge, and potential for biological interactions. nih.gov
Table 2: Potential Analogues and Their Tailored Properties
| Modification Area | Example Analogue | Potential Change in Reactivity/Property |
|---|---|---|
| Fatty Acid Chain | Hexadecanoic acid, 16-(triphenylmethoxy)- | Increased hydrophobicity, altered melting point and packing in self-assembly. |
| Fatty Acid Chain | Oleic acid, 18-(triphenylmethoxy)- (unsaturated) | Increased fluidity, different geometric packing in nanostructures. |
| Trityl Group | Dodecanoic acid, 12-(bis(4-methoxyphenyl)(phenyl)methoxy)- | Increased acid-lability for easier deprotection. total-synthesis.com |
| Trityl Group | Dodecanoic acid, 12-((4-pyrenylphenyl)diphenylmethoxy)- | Introduction of fluorescent properties for imaging applications. glenresearch.com |
| Head Group | Methyl 12-(triphenylmethoxy)dodecanoate | Loss of acidic character, altered polarity and hydrogen bonding. |
| Head Group | 12-(triphenylmethoxy)dodecanamide | Change in hydrogen bonding pattern, potential for different supramolecular structures. |
Integration with Advanced Analytical and Imaging Technologies
The unique structural features of dodecanoic acid, 12-(triphenylmethoxy)- make it and its analogues amenable to study by a range of advanced analytical and imaging techniques. Future research will leverage these technologies to gain deeper insights into the behavior of these molecules, from the single-molecule level to bulk material properties.
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for the analysis of functionalized fatty acids. nih.gov The trityl group, known for its ability to stabilize a positive charge, could be exploited as a "mass tag" to enhance ionization efficiency and detection sensitivity in certain MS applications. researchgate.net Derivatization techniques are often employed to improve the analysis of fatty acids by MS. creative-proteomics.com
Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for separating and quantifying fatty acids. researchgate.neteurofinsus.com The bulky and hydrophobic trityl group significantly alters the chromatographic behavior compared to the parent hydroxy acid, enabling effective purification and analysis.
Microscopy and Imaging: As an amphiphilic molecule, dodecanoic acid, 12-(triphenylmethoxy)- is expected to form self-assembled structures like micelles or layers. acs.org Advanced imaging techniques are crucial for characterizing these nanoscale architectures.
Atomic Force Microscopy (AFM): Can provide high-resolution topographical images of self-assembled monolayers or lipid structures on surfaces, revealing details about molecular packing and domain formation. mdpi.com
Super-Resolution Fluorescence Microscopy: Analogues functionalized with fluorescent dyes (e.g., on the trityl group) could be visualized using techniques like STED microscopy, allowing for real-time observation of self-assembly processes with nanoscale resolution. researchgate.netdigitellinc.com
Liquid Crystal Imaging: The molecular organization in self-assembled lipid structures can be visualized by using liquid crystals as an optical amplification probe, a technique that could reveal the tilt and ordering of the fatty acid chains. pnas.org
Emerging Roles in Nanoscience, Bionanotechnology, and Advanced Material Design
The convergence of chemistry, materials science, and biology opens up exciting avenues for dodecanoic acid, 12-(triphenylmethoxy)- and its derivatives. Its amphiphilic nature, combined with the unique properties of the terminal trityl group, makes it a versatile building block for designing functional materials. acs.org
Self-Assembled Nanostructures: The molecule's structure, with a polar carboxylic acid head and a long, nonpolar tail capped by a bulky group, is ideal for forming ordered structures. researchgate.net Research can focus on how the steric bulk of the trityl group influences the packing parameter, leading to the formation of specific nanostructures like micelles, nanotubes, or vesicles. acs.org These structures could serve as carriers for other molecules.
Functional Surfaces and Interfaces: The compound can be used to create functionalized surfaces. By anchoring the carboxylic acid group to a substrate, a monolayer can be formed that presents the bulky, hydrophobic trityl groups to the external environment. Such surfaces could have tailored properties like hydrophobicity or specific binding capabilities. The interaction of such functionalized fatty acids with nanoparticles is a key area for developing advanced composite materials. acs.org
Biomimetic Membranes: Fatty acids are fundamental components of biological membranes. acs.org Dodecanoic acid, 12-(triphenylmethoxy)- could be incorporated into model lipid bilayers to study the effects of bulky terminal groups on membrane fluidity, stability, and permeability. aip.org The acid-labile trityl ether bond also presents possibilities for creating pH-responsive materials, where a change in pH could trigger the cleavage of the trityl group and a corresponding change in the material's structure and properties. researchgate.net
Advanced Materials: The long-chain ω-hydroxy acid precursor, 12-hydroxydodecanoic acid, is a valuable monomer for producing biodegradable polyesters. chemicalbook.comchemicalbook.com The trityl-protected version could be used in synthetic strategies where controlled polymerization is required, with the trityl group being removed at a desired stage. Furthermore, fatty acids are being explored as organic phase-change materials (PCMs) for thermal energy storage, and functionalization offers a route to tune their melting points and other thermal properties. mdpi.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing and purifying Dodecanoic acid, 12-(triphenylmethoxy)- derivatives?
- The compound can be synthesized via hydrogenation reactions using palladium catalysts (e.g., 10 wt% Pd/C) under controlled conditions. Post-synthesis purification typically involves high-performance liquid chromatography (HPLC) with gradient elution (e.g., 10–95% acetonitrile in water with 0.1% trifluoroacetic acid) to achieve >99% purity .
- Stability during synthesis requires avoiding moisture and heat, as the compound is prone to decomposition under these conditions .
Q. How can researchers characterize the stability and compatibility of Dodecanoic acid, 12-(triphenylmethoxy)- in experimental settings?
- The compound is stable under recommended storage conditions (dry, room temperature) but reacts with strong acids/alkalis and oxidizing agents. Compatibility testing should include differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal stability .
- For solvent compatibility, avoid polar protic solvents (e.g., water) in reactive environments to prevent hydrolysis of the triphenylmethoxy group .
Advanced Research Questions
Q. What experimental designs are effective for evaluating soluble epoxide hydrolase (sEH) inhibitory activity of Dodecanoic acid derivatives?
- Use in vitro enzymatic assays with recombinant sEH and fluorogenic substrates (e.g., cyano(6-methoxy-2-naphthalenyl)methyl trans-epoxysuccinate) to measure IC50 values. For example, derivatives like 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) show IC50 values as low as 1.06 nM .
- Pair kinetic studies with molecular docking simulations to analyze binding interactions. ADME properties (absorption, distribution, metabolism, excretion) can be modeled in silico using software like SwissADME to predict bioavailability .
Q. How can isotopic labeling (e.g., carbon-11) be employed to track metabolic pathways of Dodecanoic acid derivatives?
- Radiosynthesis of [12-<sup>11</sup>C]dodecanoic acid involves reacting 1,10-bis-(bromomagnesium)decane with [<sup>11</sup>C]CH3I, followed by carboxylation with CO2. Purification via chromatography achieves radiochemical yields of 28% .
- In metabolic studies, positron emission tomography (PET) can quantify tissue uptake. For example, [1-<sup>11</sup>C]-docosahexaenoic acid shows slow plasma metabolism (87% unchanged at 5 minutes post-injection), enabling real-time tracking .
Q. What advanced analytical techniques optimize detection of Dodecanoic acid derivatives in complex biological matrices?
- Use Definitive Screening Design (DSD) to optimize liquid chromatography-mass spectrometry (LC-MS) parameters. Variables include mobile phase composition, column temperature, and gradient duration. Multivariate analysis (e.g., PCA) identifies key compounds like dodecanoic acid in lipid-rich samples .
- For cellular uptake studies, fluorescent derivatives (e.g., 12-(1-pyrene)dodecanoic acid) enable fluorescence-activated cell sorting (FACS) to quantify internalization kinetics in peripheral blood cells .
Q. How do structural modifications (e.g., adamantyl or methoxy groups) enhance the bioactivity of Dodecanoic acid derivatives?
- Substituents like 3-adamantan-1-yl-ureido or 4-methoxybenzoyl groups improve sEH inhibition by enhancing hydrophobic interactions with the enzyme’s active site. Comparative IC50 studies reveal that bulkier groups (e.g., adamantyl) increase potency due to steric effects .
- Structure-activity relationship (SAR) studies should include X-ray crystallography of enzyme-inhibitor complexes to validate binding modes .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported inhibitory activities of structurally similar Dodecanoic acid derivatives?
- Cross-validate assays using standardized protocols (e.g., pH 7.4 buffer, 37°C incubation). For example, IC50 variations in sEH inhibition may arise from differences in enzyme sources (human vs. murine) or substrate purity .
- Perform dose-response curves in triplicate and apply statistical tools (e.g., Grubbs’ test) to identify outliers. Confirm results with orthogonal methods like surface plasmon resonance (SPR) .
Methodological Best Practices
Q. What precautions are critical when handling air-sensitive derivatives of Dodecanoic acid, 12-(triphenylmethoxy)-?
- Use inert atmospheres (argon/glovebox) for reactions involving reducing agents or moisture-sensitive intermediates. Store compounds under vacuum or nitrogen to prevent oxidation .
- Monitor for hazardous decomposition products (e.g., triphenylmethanol) via gas chromatography-mass spectrometry (GC-MS) during stability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
